
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from basic aromatic compounds and proceeding through various intermediate steps, including condensation, cyclization, and Mannich reactions. For instance, Kumar et al. (2017) described the synthesis of novel piperazine derivatives through Claisen Schmidt condensation, showcasing the complexity and the precision required in synthesizing such compounds (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by spectroscopic methods, including IR, NMR, and Mass spectrometry, providing insights into the arrangement of atoms and the confirmation of synthesized products. The detailed molecular structure informs the compound's reactivity and interactions with biological targets. For example, Malík et al. (2004) confirmed the structure of their synthesized compounds through spectral data, indicating the importance of these techniques in molecular analysis (Malík et al., 2004).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their reactive sites and potential biological activity. The presence of functional groups such as the piperazine ring and the fluorophenyl group influences their chemical behavior, including reactions with nucleophiles and electrophiles. Mishra and Chundawat (2019) synthesized derivatives through nucleophilic substitution reactions, highlighting the chemical reactivity of these compounds (Mishra & Chundawat, 2019).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments, impacting its formulation and application in biological systems. The crystallization and characterization of similar compounds provide valuable information on their stability and solubility. Shivaprakash et al. (2014) detailed the crystal structure of a related compound, offering insights into its physical properties (Shivaprakash et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under various conditions, and the potential for undergoing specific reactions, are essential for the compound's application in research and therapy. Studies like those by Kiesewetter and Costa (1993) on the synthesis and radiochemical purity of similar compounds contribute to understanding their chemical properties and potential uses (Kiesewetter & Costa, 1993).
Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
Novel Derivatives Synthesis : Research on synthesizing novel derivatives of piperazine compounds, similar in structure to the compound of interest, has been explored for their potential pharmacological applications. For example, the design and synthesis of compounds with variations in the piperazine ring have shown applications in antidepressant and antianxiety activities, suggesting a potential for neurological disorder treatment applications (Kumar et al., 2017).
Antimicrobial and Antihypertensive Potential : Derivatives of arylpiperazinyl compounds have been studied for their dual antihypertensive properties, indicating a significant interest in cardiovascular and antimicrobial research areas (Marvanová et al., 2016).
Antimalarial Activity : Certain piperazine derivatives have shown crucial hydroxyl group, propane chain, and fluor components for antimalarial activity, underscoring the compound's potential in antimalarial drug development (Mendoza et al., 2011).
Structural and Chemical Characterization
Structural Characterization : Studies involving the structural characterization of related compounds, including their hydrochloride salts, provide a foundation for understanding the chemical behavior and potential reaction pathways of such complex molecules. This is critical for drug development and the synthesis of new pharmacologically active compounds (Sanjeevarayappa et al., 2015).
Neurological and Psychiatric Research
Dopamine Reuptake Inhibition : The exploration of piperazine and related compounds for their dopamine reuptake inhibition properties highlights the potential for treating psychiatric disorders, including depression and anxiety. These compounds have been linked to neuroleptic activity, indicating a possible role in addressing neurological conditions (Lewis et al., 2003).
Propriétés
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O2.2ClH/c1-17(2)18-7-9-20(10-8-18)27-16-19(26)15-24-11-13-25(14-12-24)22-6-4-3-5-21(22)23;;/h3-10,17,19,26H,11-16H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJNYMXELSZPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)
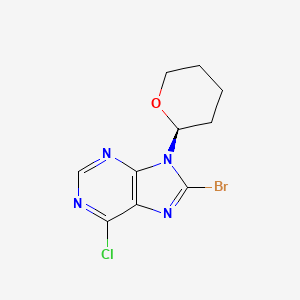
![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2490593.png)
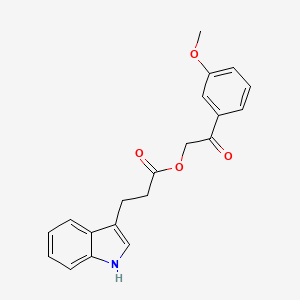
![1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2490599.png)
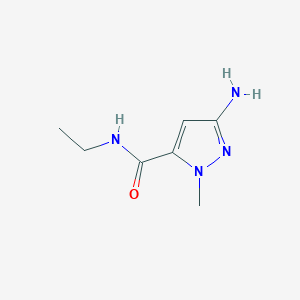


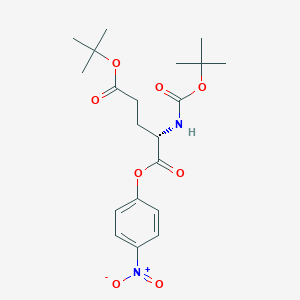
![5-((4-Benzylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490606.png)
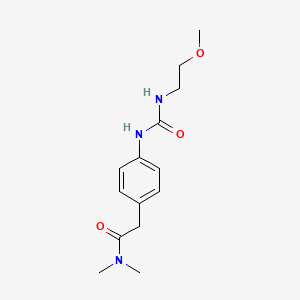

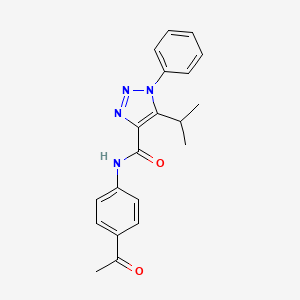
![4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2490611.png)